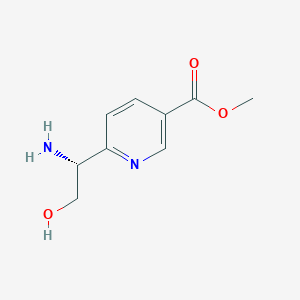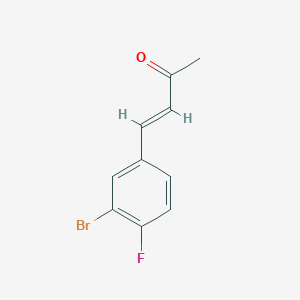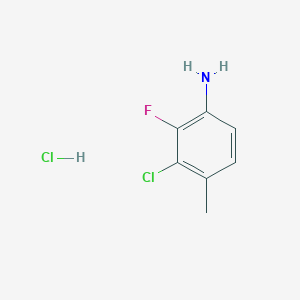carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{[(propan-2-yloxy)carbonyl]({[(propan-2-yloxy)carbonyl]amino})amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, methoxy groups, and a propanoic acid moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,5-dimethoxyacetophenone using polymer-supported pyridinium bromide perbromide in chloroform at room temperature . This intermediate is then subjected to further reactions to introduce the propanoic acid moiety and other functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in dehalogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties.
2-Bromo-4,5-dimethoxybenzoic acid: Used as a starting material for various syntheses.
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Another derivative with distinct properties.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid stands out due to its complex structure, which allows for diverse chemical modifications and applications. Its combination of bromine, methoxy groups, and propanoic acid moiety provides unique reactivity and binding properties, making it a versatile compound in scientific research.
特性
分子式 |
C20H29BrN2O8 |
|---|---|
分子量 |
505.4 g/mol |
IUPAC名 |
3-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-2-[propan-2-yloxycarbonyl-(propan-2-yloxycarbonylamino)amino]propanoic acid |
InChI |
InChI=1S/C20H29BrN2O8/c1-11(2)30-18(26)22-23(19(27)31-12(3)4)20(5,17(24)25)10-13-8-15(28-6)16(29-7)9-14(13)21/h8-9,11-12H,10H2,1-7H3,(H,22,26)(H,24,25) |
InChIキー |
BWTFLZYWPOQSEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NN(C(=O)OC(C)C)C(C)(CC1=CC(=C(C=C1Br)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)



![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)








![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)
